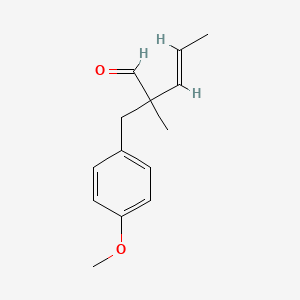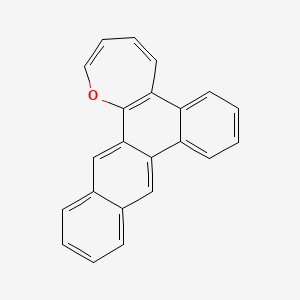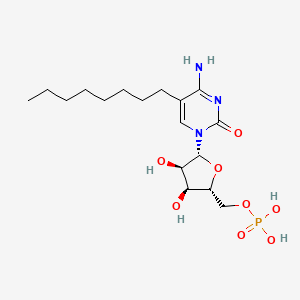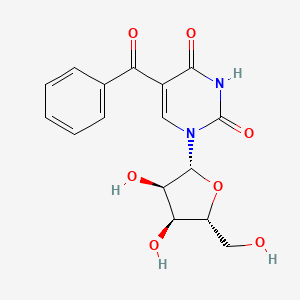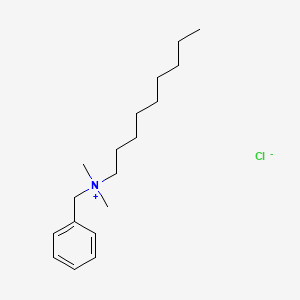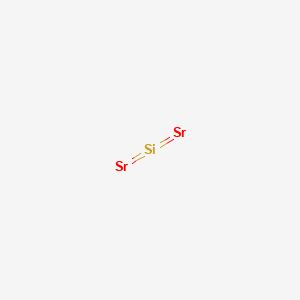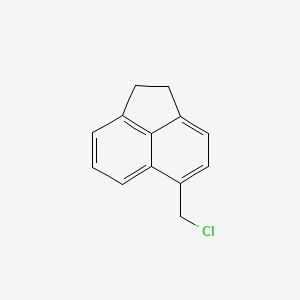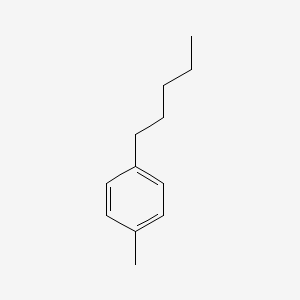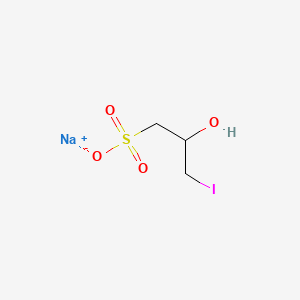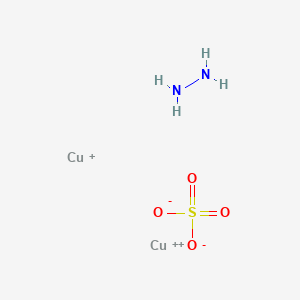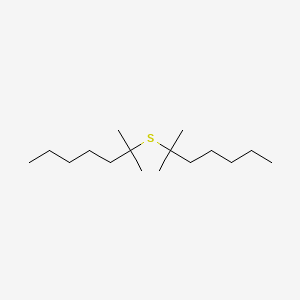
Thiobis(tert-octane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobis(tert-octane) is an organic compound with the molecular formula C16H34S. It is a sulfur-containing compound, specifically a thioether, which means it has a sulfur atom bonded to two alkyl groups. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiobis(tert-octane) can be synthesized through the reaction of tert-octyl alcohol with sulfur. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the thioether bond. One common method involves heating tert-octyl alcohol with sulfur in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, thiobis(tert-octane) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous feeding of tert-octyl alcohol and sulfur into the reactor, where they react under elevated temperatures and pressures. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Thiobis(tert-octane) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Thiobis(tert-octane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism by which thiobis(tert-octane) exerts its effects involves its ability to interact with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, which can lead to the stabilization of reactive intermediates. This property makes it useful as an antioxidant and stabilizer in various applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Thiobis(2-tert-butyl-5-methylphenol): Another thioether with similar antioxidant properties.
Thiazoles: Compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities.
Uniqueness
Thiobis(tert-octane) is unique due to its specific structure, which provides it with distinct hydrophobic and stabilizing properties. Its ability to form stable thioether bonds makes it particularly useful in industrial applications where stability and resistance to oxidation are crucial.
Properties
CAS No. |
94247-13-9 |
|---|---|
Molecular Formula |
C16H34S |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-methyl-2-(2-methylheptan-2-ylsulfanyl)heptane |
InChI |
InChI=1S/C16H34S/c1-7-9-11-13-15(3,4)17-16(5,6)14-12-10-8-2/h7-14H2,1-6H3 |
InChI Key |
XPWXJHSMVFIGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)SC(C)(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


